(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine
Description
(3R)-2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-amine is a bicyclic tertiary amine characterized by a rigid [2.2.2] azabicyclo backbone with two methyl substituents at the C2 position and an amine group at the C3 position in the (3R)-configuration. Its molecular formula is C₉H₁₈N₂, with a molecular weight of 154.25 g/mol (CAS 1954361-09-1) . The compound’s stereochemistry and substituents influence its physicochemical properties, such as lipophilicity, solubility, and receptor-binding affinity.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C9H18N2/c1-9(2)8(10)7-3-5-11(9)6-4-7/h7-8H,3-6,10H2,1-2H3/t8-/m1/s1 |
InChI Key |
NYVYKDKLJTYRFP-MRVPVSSYSA-N |
Isomeric SMILES |
CC1([C@@H](C2CCN1CC2)N)C |
Canonical SMILES |
CC1(C(C2CCN1CC2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aziridines and palladium-catalyzed reactions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in significant quantities. The use of robust catalysts and optimized reaction pathways is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require anhydrous conditions to prevent side reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides. These reactions usually occur under mild conditions to preserve the integrity of the bicyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Cognitive Enhancement
Research has identified (3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine as a potential agent for treating cognitive deficits associated with various neurological disorders, particularly schizophrenia. It acts as an agonist for the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), which is crucial for cognitive function and memory processes.
- Case Study : A study demonstrated that the compound exhibits rapid brain penetration and high oral bioavailability in rat models, leading to significant improvements in auditory sensory gating and cognitive performance in tests such as novel object recognition .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegeneration. Its mechanism of action appears to involve modulation of cholinergic pathways, which are often disrupted in neurodegenerative diseases.
Potential in Pain Management
There is emerging evidence suggesting that (3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine may have analgesic properties. This could be beneficial in developing new treatments for chronic pain conditions where traditional analgesics are ineffective or have undesirable side effects.
Synthesis and Derivatives
The synthesis of (3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine involves several steps, including the formation of the bicyclic structure followed by amination reactions to introduce the amine functional group.
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Various cyclic precursors | Formation of bicyclic structure |
| 2 | Amination | Amine sources | Introduction of amine group |
Mechanism of Action
The mechanism of action of (3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
Key Findings from Comparative Studies
Stereochemical Influence
- The (2S,3S) configuration in CP-96,345 is critical for its NK1 receptor antagonism, while its enantiomer (2R,3R)-CP-96,344 shows negligible activity . Similarly, the (3R) configuration in the target compound may confer unique binding properties compared to other stereoisomers.
Substituent Effects
- CP-96,345’s bulky diphenylmethyl and methoxyphenylmethyl groups enhance receptor binding affinity and selectivity for NK1 receptors .
- The N-phenylethyl substituent in the (3R)-derivative (CAS 120570-09-4) introduces aromaticity, which could modulate CNS penetration or metabolic stability .
Bicyclo System Variations
Pharmacological and Functional Insights
- NK1 Receptor Antagonism : CP-96,345’s efficacy in blocking substance P-induced inflammation and salivary secretion highlights the importance of aromatic substituents and stereochemistry in receptor engagement . The target compound’s lack of similar groups suggests divergent applications.
- Neurological Applications : The N-(5-benzothiazolylmethyl) derivative (CAS 677307-33-4) demonstrates how heterocyclic substituents can target specific CNS pathways, such as nicotinic acetylcholine receptors .
Biological Activity
(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine, also referred to as a quinuclidine derivative, is a bicyclic compound notable for its unique nitrogen-containing structure. This compound has garnered attention in pharmacology due to its significant biological activity, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs). Understanding its biological properties is crucial for exploring its potential therapeutic applications, especially in cognitive disorders.
The molecular formula of (3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine is , with a molecular weight of approximately 142.21 g/mol. The compound's structure includes two methyl groups at the 2-position, which influence its steric properties and interactions with various receptors.
This compound acts primarily as a positive allosteric modulator of nAChRs, specifically the α3β2 subtype. Unlike traditional agonists that activate receptors directly, (3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine enhances receptor activity without competing with natural ligands like acetylcholine. This mechanism makes it a valuable tool for studying cholinergic signaling pathways and assessing potential therapeutic effects in conditions such as Alzheimer's disease and schizophrenia .
Cognitive Enhancement
Research indicates that (3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine may improve cognitive function by modulating nAChRs involved in learning and memory processes. Its ability to enhance synaptic transmission through these receptors suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases .
Antiprotozoal Activity
Studies have also explored the antiprotozoal properties of compounds related to this bicyclic structure. For instance, derivatives have demonstrated activity against Plasmodium falciparum and Trypanosoma brucei, indicating that modifications to the azabicyclic framework can yield compounds with significant antiparasitic effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of (3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine is essential for optimizing its biological activity:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-Azabicyclo[2.2.2]octan-3-one | Structure | Lacks methyl groups at the 2-position; acts as a precursor in synthesis |
| (S)-3-Amino-1-azabicyclo[2.2.2]octane | Structure | Contains an amino group; different stereochemistry may lead to varied biological activity |
| (S)-N-(4-Bromobenzyl)-1-azabicyclo[2.2.2]octan-3-amine | Structure | Substituted benzyl group; alters receptor interaction profile |
These variations highlight how structural modifications can influence pharmacological profiles and therapeutic applications.
Cognitive Disorders
In one study focusing on cognitive enhancement, (3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine was administered to animal models exhibiting cognitive deficits similar to those seen in Alzheimer's disease. The results indicated significant improvements in memory retention and learning tasks compared to control groups, supporting its potential use in cognitive therapies .
Antiparasitic Research
Another investigation assessed the compound's derivatives against Plasmodium species, revealing promising antimalarial activity with IC50 values below 20 nM for certain derivatives. These findings suggest that further development could lead to effective treatments for malaria and other protozoal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
